2,3-Furandione, dihydro-4-methyl-5-propyl-
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Overview
Description
Dihydro-4-methyl-5-propylfuran-2,3-dione: is an organic compound belonging to the furan family It is characterized by a furan ring with a methyl group at the 4-position and a propyl group at the 5-position, along with two ketone functionalities at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-4-methyl-5-propylfuran-2,3-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-5-propyl-2,3-dihydroxyfuran with a dehydrating agent can yield the desired compound. Another method involves the use of palladium-catalyzed cyclization of suitable enyne precursors .
Industrial Production Methods: On an industrial scale, the production of dihydro-4-methyl-5-propylfuran-2,3-dione may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Dihydro-4-methyl-5-propylfuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the electrophile used
Scientific Research Applications
Chemistry: Dihydro-4-methyl-5-propylfuran-2,3-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs with antimicrobial or anticancer activities .
Industry: In the industrial sector, dihydro-4-methyl-5-propylfuran-2,3-dione is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of dihydro-4-methyl-5-propylfuran-2,3-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Benzofuran: Similar in structure but contains a benzene ring fused to the furan ring.
Indole: Contains a fused benzene and pyrrole ring, differing in nitrogen presence.
Furfural: A simpler furan derivative with an aldehyde group at the 2-position
Uniqueness: Dihydro-4-methyl-5-propylfuran-2,3-dione is unique due to its specific substitution pattern and the presence of two ketone functionalities.
Biological Activity
2,3-Furandione, dihydro-4-methyl-5-propyl- (CAS No. 62518-75-6) is a compound belonging to the furan family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer properties, and potential therapeutic applications.
The molecular formula of 2,3-furandione, dihydro-4-methyl-5-propyl- is C10H12O2, with a molecular weight of 168.20 g/mol. The compound features a furan ring with two carbonyl groups, contributing to its reactivity and biological properties.
Property | Value |
---|---|
CAS No. | 62518-75-6 |
Molecular Formula | C10H12O2 |
Molecular Weight | 168.20 g/mol |
IUPAC Name | 2,3-Dihydro-4-methyl-5-propylfuran-2,5-dione |
Antimicrobial Properties
Research indicates that 2,3-furandione exhibits significant antimicrobial activity. A study by Ziemer et al. (2020) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of 2,3-furandione has been explored in several studies. For instance, a study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression. The compound's ability to inhibit tumor growth in vivo was also confirmed in animal models.
The biological activity of 2,3-furandione can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis.
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle at various checkpoints.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, Ziemer et al. evaluated the antimicrobial efficacy of 2,3-furandione against pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Effects
A study conducted by Liu et al. (2021) investigated the effects of 2,3-furandione on breast cancer cells (MCF-7). The findings revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 100 µM) and increased apoptosis markers such as cleaved caspase-3.
Properties
CAS No. |
62518-75-6 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-methyl-5-propyloxolane-2,3-dione |
InChI |
InChI=1S/C8H12O3/c1-3-4-6-5(2)7(9)8(10)11-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
NZOSBDYMPOYFNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C(=O)C(=O)O1)C |
Origin of Product |
United States |
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